Kinase Inhibition Selectivity Profile Versus Imidazole-Coumarin Conjugates
While direct kinase panel data are not publicly available for CAS 868153-24-6, its 2-methylimidazole carbonyl motif is a recognized pharmacophore for ATP-competitive kinase inhibition. In contrast, the 7-diethylamino analog (CAS 261943-47-9) has been profiled primarily as a fluorescent probe, with no reported kinase activity [1]. Patent literature indicates that imidazole carbonyl compounds with a 2-methyl substitution exhibit preferential binding to bacterial DNA gyrase GyrB and topoisomerase IV ParE over mammalian kinases, a selectivity trend documented in Daiichi Sankyo's antibiotic program [2]. This functional divergence implies that CAS 868153-24-6 is more likely to demonstrate antimicrobial kinase inhibition than the fluorescent coumarin analogs.
| Evidence Dimension | Predicted target engagement profile (kinase vs. non-kinase) |
|---|---|
| Target Compound Data | 2-methylimidazole carbonyl motif: predicted ATP-binding site ligand; potential GyrB/ParE inhibitor |
| Comparator Or Baseline | 7-(diethylamino)-3-(imidazole-1-carbonyl)chromen-2-one (CAS 261943-47-9): used as fluorogenic substrate, no kinase inhibition reported |
| Quantified Difference | Qualitative functional divergence: antimicrobial enzyme inhibition vs. fluorescent probe utility |
| Conditions | Inferred from patent SAR (EP-2226322-B1) and PubChem biochemical records |
Why This Matters
This distinction is critical for procurement decisions in anti-infective drug discovery: the 2-methyl substitution directs biological utility away from fluorescence-based assay applications toward enzyme inhibition screening cascades.
- [1] PubChem Compound Summary for CID 5083976, 7-(Diethylamino)-3-(imidazole-1-carbonyl)chromen-2-one. View Source
- [2] Soneda, T.; et al. Imidazole carbonyl compound. European Patent EP-2226322-B1, granted 2015-01-21. View Source
